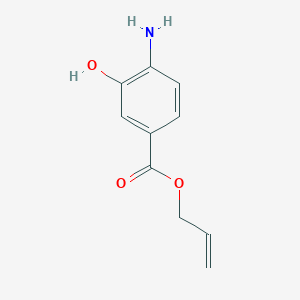
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of 4-amino-3-hydroxybenzoic acid, where the carboxylic acid group is esterified with prop-2-en-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate can be synthesized through the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity may result from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl 4-hydroxybenzoate: Similar structure but lacks the amino group.
Prop-2-en-1-yl 3-amino-4-hydroxybenzoate: Similar structure with different positions of the amino and hydroxyl groups.
Prop-2-en-1-yl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
prop-2-enyl 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6,12H,1,5,11H2 |
Clé InChI |
JIRCSZFJNFUJRM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC(=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


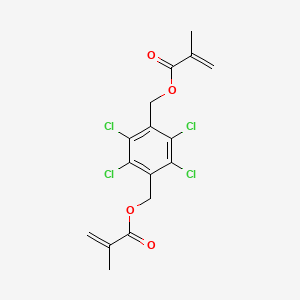
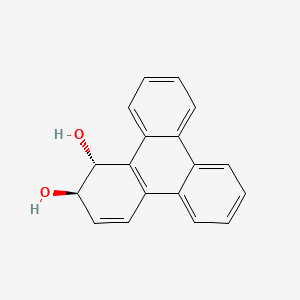
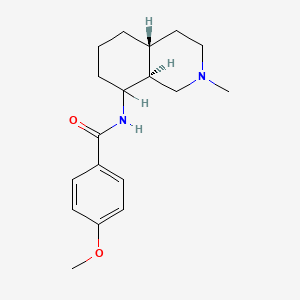
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
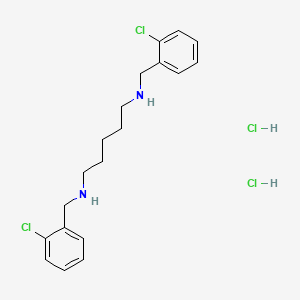
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
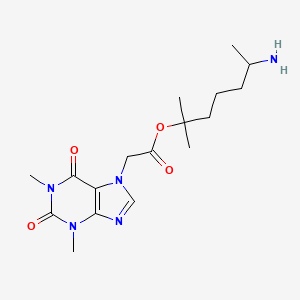
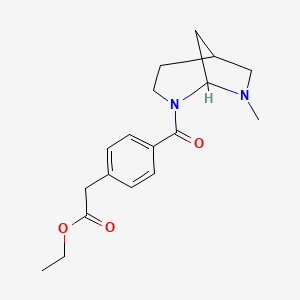

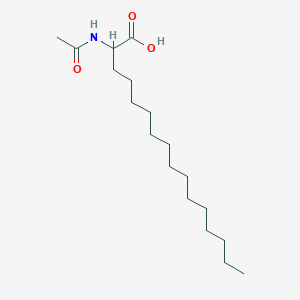
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
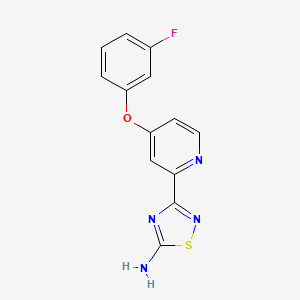
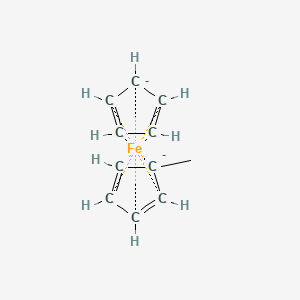
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
